molecular formula C14H16O2 B14394437 1-(Phenoxyethynyl)cyclohexan-1-ol CAS No. 88297-91-0

1-(Phenoxyethynyl)cyclohexan-1-ol

Cat. No.: B14394437
CAS No.: 88297-91-0
M. Wt: 216.27 g/mol
InChI Key: XPGIURZKWXUKDL-UHFFFAOYSA-N
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Description

1-(Phenoxyethynyl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexane ring substituted with a phenoxyethynyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-(Phenoxyethynyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and phenylacetylene.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the phenylacetylene.

    Formation of the Intermediate: The deprotonated phenylacetylene then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone, forming an intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(Phenoxyethynyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(Phenoxyethynyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Phenoxyethynyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxyethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Phenoxyethynyl)cyclohexan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclohexane ring, a phenoxyethynyl group, and a hydroxyl group, which imparts specific chemical and physical properties that are valuable in various research and industrial contexts.

Properties

CAS No.

88297-91-0

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-(2-phenoxyethynyl)cyclohexan-1-ol

InChI

InChI=1S/C14H16O2/c15-14(9-5-2-6-10-14)11-12-16-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-10H2

InChI Key

XPGIURZKWXUKDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#COC2=CC=CC=C2)O

Origin of Product

United States

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